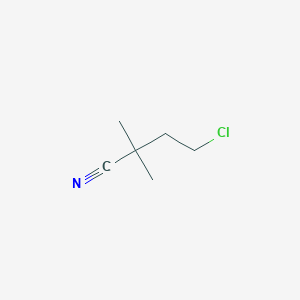

4-Chloro-2,2-dimethylbutanenitrile

Description

4-Chloro-2,2-dimethylbutanenitrile is an organic compound with the molecular formula C6H10ClN. It is a nitrile derivative characterized by the presence of a chloro group and two methyl groups attached to a butanenitrile backbone. This compound is used in various chemical synthesis processes and has applications in scientific research.

Properties

IUPAC Name |

4-chloro-2,2-dimethylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN/c1-6(2,5-8)3-4-7/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFSZASOUUCOKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64273-86-5 | |

| Record name | 4-chloro-2,2-dimethylbutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2,2-dimethylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2,2-dimethylbutanoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium cyanide to yield the nitrile compound. The reaction conditions typically involve:

Temperature: Room temperature to moderate heating

Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran

Catalysts: None required for the basic reaction

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise temperature and pressure regulation, enhancing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,2-dimethylbutanenitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

Nucleophilic Substitution: Corresponding substituted products (e.g., amines, ethers, or thioethers).

Reduction: 4-Chloro-2,2-dimethylbutylamine.

Hydrolysis: 4-Chloro-2,2-dimethylbutanoic acid.

Scientific Research Applications

4-Chloro-2,2-dimethylbutanenitrile is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2,2-dimethylbutanenitrile depends on its chemical reactivity. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms. The specific molecular targets and pathways involved vary based on the reaction type and conditions.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2,2-dimethylbutanenitrile: Similar structure with a bromo group instead of a chloro group.

4-Chloro-2,2-dimethylpentanenitrile: Similar structure with an additional carbon in the backbone.

2,2-Dimethylbutanenitrile: Lacks the chloro substituent.

Uniqueness

4-Chloro-2,2-dimethylbutanenitrile is unique due to the presence of both a chloro group and two methyl groups, which influence its reactivity and applications. The chloro group enhances its electrophilicity, making it a versatile intermediate in organic synthesis.

Biological Activity

4-Chloro-2,2-dimethylbutanenitrile (CDMBN) is a nitrile compound with potential biological activity that has garnered attention in various fields of research, including pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClN

- Molecular Weight : 135.60 g/mol

- CAS Number : 64273-86-5

Biological Activity Overview

The biological activity of CDMBN is primarily linked to its structural characteristics, particularly the presence of the chloro and nitrile functional groups. These features contribute to its reactivity and interaction with biological systems.

- Nucleophilic Interactions : The nitrile group can undergo nucleophilic addition reactions, which may affect various biological targets within cells.

- Chlorine Substitution : The chlorinated carbon can participate in substitution reactions, potentially leading to the formation of reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids.

Toxicological Studies

Research indicates that compounds similar to CDMBN can exhibit toxicological effects, including:

- Carcinogenic Potential : Some studies suggest that chlorinated compounds can bind covalently to DNA, leading to mutations and cancer development. For instance, 4-chloro-o-toluidine (a related compound) has been classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC) due to its association with bladder cancer in occupational exposure settings .

- Acute Toxicity : Exposure to high concentrations may lead to symptoms such as dysuria and hemorrhagic cystitis, similar to other chlorinated compounds .

1. Carcinogenicity Assessment

A retrospective study involving workers exposed to chlorinated compounds revealed a significantly higher incidence of bladder cancer among those with prolonged exposure. Although specific data on CDMBN is limited, the patterns observed in related compounds raise concerns about its potential carcinogenicity .

2. In Vivo Studies

In animal models, compounds structurally related to CDMBN have shown varying degrees of toxicity. For instance, chronic exposure studies have indicated the development of tumors in rodents exposed to similar nitriles . Further research is needed to establish a direct link between CDMBN and specific biological outcomes.

Comparative Data Table

| Compound | Biological Activity | Mechanism of Action | Carcinogenic Potential |

|---|---|---|---|

| This compound | Limited data available | Nucleophilic addition; Chlorine substitution | Potentially carcinogenic |

| 4-Chloro-o-toluidine | High (bladder cancer risk) | DNA binding; Mutagenesis | Classified as probable human carcinogen |

| Chlordimeform | High (bladder cancer risk) | DNA binding; Covalent modification | Classified as human carcinogen |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.